molecular formula C21H22N2O3S B2699369 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226426-97-6

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Katalognummer B2699369
CAS-Nummer: 1226426-97-6
Molekulargewicht: 382.48
InChI-Schlüssel: NKQXRTIODYFICQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone” is a chemical compound with a molecular formula of C21H22N2O3S. It belongs to the class of benzothiadiazine-1,1-dioxide compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold with various pharmacological activities . The compound has an average mass of 375.440 Da and a monoisotopic mass of 375.092926 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 382.48. More detailed physical and chemical properties are not available in the current data.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of various chemical compounds related to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves complex reactions and intermediates. For example, Meng‐Yang Chang et al. (2006) reported on the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize meperidine analogs, showcasing a method to create compounds with potentially similar structures or functionalities (Chang et al., 2006). Additionally, compounds with benzothiazinone moieties are synthesized via reactions with diaminoglyoxime, revealing the versatility of these structures in chemical synthesis (Khanmiri et al., 2014).

Crystal Structure and DFT Studies

Detailed analysis of compounds structurally similar to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone includes crystal structure and density functional theory (DFT) studies. P.-Y. Huang et al. (2021) explored the crystal structure and performed DFT studies on boric acid ester intermediates with benzene rings, providing insight into the molecular structures and electronic properties of related compounds (Huang et al., 2021).

Neuroprotective and Antioxidant Properties

Exploration into the biological applications reveals the potential neuroprotective and antioxidant properties of related compounds. M. Largeron et al. (2001) investigated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants, highlighting the potential therapeutic applications of these compounds in preventing damage from hypoxia in astrocytes (Largeron et al., 2001). Additionally, Yasin Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, demonstrating significant antioxidant activities, which could imply similar potential for compounds with benzothiazinone moieties (Çetinkaya et al., 2012).

Antimicrobial and Analgesic Activities

Compounds with structural similarities also exhibit antimicrobial and analgesic activities. N. Jayanna et al. (2013) highlighted the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, demonstrating pronounced antimicrobial and analgesic activities (Jayanna et al., 2013).

Wirkmechanismus

While the exact mechanism of action for this compound is not specified, benzothiadiazine-1,1-dioxide compounds have been screened as aldose reductase inhibitors .

Zukünftige Richtungen

The benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, has been the subject of research due to its various pharmacological activities . Future research may focus on exploring these activities further and developing new compounds with this scaffold.

Eigenschaften

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-16-11-13-22(14-12-16)21(24)20-15-23(17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(20,25)26/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQXRTIODYFICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.